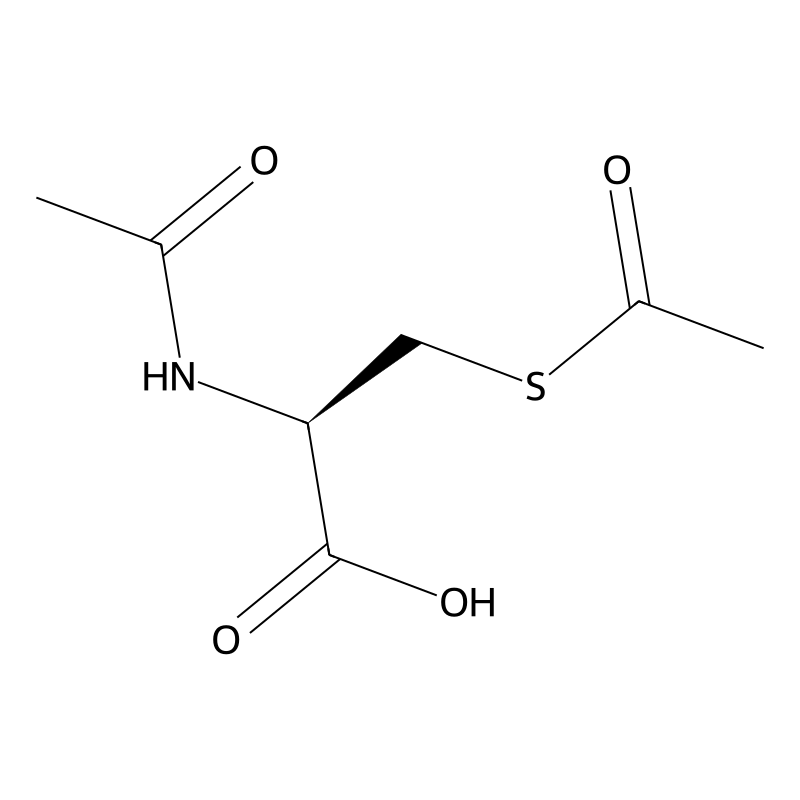

Dacisteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activity

Dacisteine exhibits various biological activities that are of interest to researchers. Studies have found that it may have antioxidant, antibacterial, and antifungal properties.

- Antioxidant effects: Dacisteine has been shown to scavenge free radicals, which are unstable molecules that can damage cells. []

- Antibacterial effects: In vitro studies suggest that dacisteine may inhibit the growth of certain bacteria. []

- Antifungal effects: Dacisteine may also have antifungal properties, although more research is needed to confirm this. []

Dacisteine, also known as N,S-Diacetyl-L-cysteine, is a derivative of the amino acid cysteine. Its chemical formula is C₇H₁₁NO₄S, with a molecular weight of 205.23 g/mol. This compound is characterized by the presence of two acetyl groups attached to the sulfur atom of cysteine, which enhances its solubility and stability compared to its parent compound, cysteine. Dacisteine has garnered attention for its potential therapeutic applications, particularly in respiratory diseases and as an antioxidant.

- Nucleophilic Substitution: Dacisteine can act as a nucleophile, similar to cysteine, participating in reactions with electrophiles.

- Disulfide Bond Formation: It can form disulfide bonds with other thiols, which is significant in protein folding and stability.

- Hydrolysis: In aqueous environments, dacisteine can hydrolyze to release L-cysteine and acetic acid.

These reactions contribute to its biological activity and potential therapeutic effects.

Dacisteine exhibits several biological activities:

- Antioxidant Properties: It acts as a scavenger of reactive oxygen species, helping to mitigate oxidative stress in cells.

- Mucolytic Agent: Dacisteine has been studied for its ability to break down mucus in respiratory conditions, enhancing mucociliary clearance.

- Cardiovascular Benefits: Preliminary studies suggest it may have protective effects on cardiovascular health by reducing inflammation and improving endothelial function .

Dacisteine can be synthesized through various methods:

- Acetylation of Cysteine: The most common method involves the acetylation of L-cysteine using acetic anhydride or acetyl chloride in the presence of a base like sodium acetate. This reaction forms N,S-Diacetyl-L-cysteine by attaching acetyl groups to the sulfur atom and amino group of cysteine.python

# Example reactionL-cysteine + Acetic Anhydride → Dacisteine + Acetic Acid - Chemical Modification: Other synthetic routes may involve modifying existing cysteine derivatives or utilizing different acetylation agents .

Dacisteine has several notable applications:

- Pharmaceuticals: It is explored as a therapeutic agent in treating chronic obstructive pulmonary disease (COPD) and other respiratory disorders due to its mucolytic properties.

- Research Reagent: Used in biochemical research for studying redox reactions and protein interactions.

- Cosmetics: Its antioxidant properties make it valuable in cosmetic formulations aimed at skin protection and anti-aging .

Studies on dacisteine's interactions reveal its potential benefits and mechanisms:

- Drug Interactions: Research indicates that dacisteine may enhance the efficacy of other medications used for respiratory conditions when administered together.

- Biochemical Interactions: It interacts with various cellular pathways involved in oxidative stress response and inflammation, suggesting a multifaceted role in health maintenance .

Dacisteine shares structural similarities with several other compounds derived from cysteine. Here are some comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Cysteine | Contains a thiol group | Natural amino acid; precursor to glutathione |

| N-Acetyl-L-cysteine | One acetyl group | Commonly used as a supplement; antioxidant |

| N-Succinyl-L-cysteine | Contains a succinyl group | Used in protein modification |

| Cystathionine | Contains a thioether bond | Involved in transsulfuration pathways |

Dacisteine's unique combination of two acetyl groups distinguishes it from these compounds, enhancing its solubility and stability while maintaining biological activity.

Molecular Formula and Structural Features

Dacisteine, with its systematic International Union of Pure and Applied Chemistry name (2R)-2-acetamido-3-acetylsulfanylpropanoic acid, is a synthetic derivative of L-cysteine [1] [2]. The molecular formula is C7H11NO4S with a molecular weight of 205.23 g/mol [1] [2] [3]. The compound is also known by its alternative name N,S-Diacetyl-L-cysteine, indicating the presence of acetyl groups on both the amino nitrogen and the sulfur atoms [1] [4] [2].

The structural architecture of dacisteine consists of a propanoic acid backbone with two distinctive acetyl modifications. The amino group at the second carbon is protected by an acetyl group forming an amide linkage, while the sulfur atom in the side chain is acetylated forming a thioester bond [1] [5]. The Standard InChI Key for dacisteine is HSPYGHDTVQJUDE-LURJTMIESA-N, and its canonical SMILES representation is CC(=O)NC(CSC(=O)C)C(=O)O [1] [6] [5].

The compound possesses 24 atoms in total with a net charge of zero under standard conditions [5]. The structural features include:

| Structural Component | Description |

|---|---|

| Backbone | Propanoic acid derivative |

| N-terminal modification | Acetyl group (amide linkage) |

| S-terminal modification | Acetyl group (thioester linkage) |

| Functional groups | Carboxylic acid, amide, thioester |

| Total atoms | 24 |

Stereochemistry and Absolute Configuration

Dacisteine maintains the L-configuration characteristic of naturally occurring amino acids. The chiral center at the second carbon preserves the stereochemical arrangement inherent to L-cysteine [6]. Using the Cahn-Ingold-Prelog priority system, the absolute configuration at the chiral center is designated as (R), as indicated in the systematic name (2R)-2-acetamido-3-acetylsulfanylpropanoic acid [6] [3] [5].

The stereochemical notation shows that dacisteine has one defined stereocentre, maintaining the spatial arrangement that corresponds to the L-amino acid series [6]. This configuration is crucial for maintaining the biological activity relationships with the parent L-cysteine molecule. The D,L nomenclature system classifies this compound as an L-amino acid derivative due to the left-hand positioning of the amino group in the Fischer projection [7] [8].

The preservation of stereochemistry during the acetylation process ensures that dacisteine retains the three-dimensional arrangement necessary for its biological interactions while providing the protective acetyl groups that modify its chemical reactivity [6].

Physical Properties: Melting Point, Density, Solubility

Dacisteine exhibits well-defined physical properties that characterize its solid-state behavior and solution characteristics:

Thermal Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 114-116°C | [6] [3] [9] |

| Boiling Point | 446.8°C at 760 mmHg | [6] [3] |

| Flash Point | 224°C | [3] |

Density and Physical State:

The compound has a predicted density of 1.314 g/cm³ [2] [6] [3]. At room temperature, dacisteine appears as a solid powder with a white to off-white coloration [9]. The compound is crystalline in nature, which contributes to its stability and handling characteristics.

Solubility Profile:

Dacisteine demonstrates significant solubility in polar solvents. The most notable solubility parameter is its high solubility in dimethyl sulfoxide, where it achieves concentrations of at least 250 mg/mL (equivalent to 1218.15 mM) [2] [6] [10]. This exceptional solubility in dimethyl sulfoxide is attributed to the polar nature of both the acetyl groups and the carboxylic acid functionality, allowing for strong interactions with the polar aprotic solvent [11].

The compound also shows solubility in methanol, with slight solubility characteristics noted in various organic solvents [9]. The LogP (partition coefficient) value of 0.246 indicates moderate hydrophilicity, suggesting favorable interactions with polar environments while maintaining some lipophilic character due to the acetyl groups [6].

Additional Physical Parameters:

| Property | Value |

|---|---|

| Vapor Pressure | 3.13E-09 mmHg at 25°C |

| Index of Refraction | 1.522 |

| Polar Surface Area | 108.77 Ų |

Redox Activity and Thiol Group Reactivity

The redox behavior of dacisteine is fundamentally altered compared to free cysteine due to the acetylation of the sulfur atom. In its native form, dacisteine contains a thioester bond rather than a free thiol group, which significantly modifies its redox chemistry [12] [13].

Thioester Bond Characteristics:

The thioester linkage in dacisteine (S-acetyl group) exhibits different stability and reactivity patterns compared to free thiol groups. Thioester bonds are generally more labile to hydrolysis under physiological conditions than standard ester bonds, with hydrolysis rates influenced by the structural environment and pH conditions [13]. The acetyl protection of the sulfur atom prevents direct participation in disulfide bond formation, which is characteristic of free cysteine residues [14].

Redox Environment Interactions:

Unlike free cysteine, which can readily participate in thiol-disulfide exchange reactions, dacisteine's acetylated sulfur is protected from direct oxidation [15] [16]. This protection alters the compound's interaction with cellular redox systems. The thioester bond can be hydrolyzed under specific conditions to release the free thiol, allowing for controlled release of cysteine-like reactivity [12].

Electronic Effects of Acetylation:

The acetyl groups in dacisteine function as electron-withdrawing substituents through both inductive and resonance effects [17] [18] [19]. The carbonyl groups in the acetyl moieties can withdraw electron density from the adjacent atoms, affecting the overall electronic distribution of the molecule. This electron-withdrawing effect influences the compound's acidity, with the predicted pKa value of 3.15 ± 0.10 reflecting the modified electronic environment [9].

Comparative Reactivity:

Studies on related acetylated cysteine derivatives demonstrate that acetylation significantly alters the pKa values of functional groups. For N-acetylcysteine, the thiol group pKa is higher than that of free cysteine due to the electron-withdrawing effect of the acetyl group [20]. In dacisteine, both the amino and thiol groups are acetylated, creating a compound with substantially different redox properties compared to the parent amino acid.

Dacisteine (N,S-diacetyl-L-cysteine) synthesis involves the dual acetylation of L-cysteine or related cysteine derivatives through nucleophilic acyl substitution mechanisms [1] [2]. The primary synthetic pathway involves the acetylation of both the amino group and the sulfhydryl group of L-cysteine using acetylating agents such as acetyl chloride or acetic anhydride [3] [4].

The reaction proceeds through a two-step mechanism where the amino group undergoes acetylation first, followed by the sulfur atom. The nucleophilic nitrogen atom attacks the carbonyl carbon of the acetylating agent, resulting in the formation of an N-acetyl intermediate [5]. Subsequently, the sulfur atom, acting as a soft nucleophile, undergoes S-acetylation to yield the final N,S-diacetyl-L-cysteine product [6].

In industrial processes, the starting material can be either L-cysteine directly or L-cystine (the oxidized dimer). When using L-cystine as the starting material, the disulfide bond must first be reduced to generate free cysteine residues that can undergo acetylation [7]. The electrochemical reduction approach represents an innovative method where N,N'-diacetyl-L-cystine (DiNAC) is first synthesized through acetylation of L-cystine, followed by electrochemical reduction to produce N-acetyl-L-cysteine, which can then be further modified to dacisteine [7].

The acetylation reaction mechanism involves the formation of a tetrahedral intermediate when the nucleophile attacks the electrophilic carbonyl carbon. The subsequent elimination of the leaving group (chloride in the case of acetyl chloride) results in the formation of the acetyl-cysteine bond [8]. The reaction is typically base-catalyzed, with sodium hydroxide or sodium bicarbonate facilitating the deprotonation of the amino and sulfhydryl groups, making them more nucleophilic [1] [9].

Process Optimization: Solvent Selection, Temperature Control

Solvent selection plays a critical role in dacisteine synthesis optimization. Methanol emerges as the preferred solvent due to its favorable properties including excellent solubility for both reactants and products, recyclability, and environmental acceptability [1] [9] [4]. The polarity of methanol facilitates the dissolution of ionic intermediates while maintaining compatibility with the acetylating agents [10].

Alternative solvents such as ethanol and isopropanol have been investigated, with studies showing that reducing solvent polarity from methanol to isopropanol can affect particle size and reaction kinetics [10]. Water-based systems have also been developed, particularly for two-step processes involving di-tert-butyl-L-cystine intermediates [3]. The choice of solvent affects not only reaction efficiency but also product purity and downstream processing requirements.

Temperature control represents another crucial optimization parameter. Optimal reaction temperatures typically range from 5-25°C, with the most effective conditions maintained below 10°C [1] [9] [4]. Lower temperatures prevent decomposition of sulfur-containing intermediates and minimize side reactions that can lead to impurity formation [11] [12]. The acetylation reaction is exothermic, requiring careful temperature management to maintain optimal conditions [13].

Studies on acetylation kinetics demonstrate that while higher temperatures can increase reaction rates, they also promote undesirable side reactions and decomposition [14] [11]. The activation energy for acetylation reactions has been determined to be approximately 39.6 kJ/mol for similar systems, indicating the temperature sensitivity of these processes [11].

pH control during the reaction is essential for maintaining product quality and yield. The optimal pH range for dacisteine synthesis is typically maintained between 4.2-7.0, depending on the specific synthetic route [15]. pH affects both the nucleophilicity of the amino and sulfhydryl groups and the stability of the final product [16].

Patent Overview: Key Industrial Syntheses and Catalysts

Several patents describe innovative approaches to dacisteine and related compound synthesis. Patent WO2021219377A1 details a process for making N,N'-diacetyl-L-cystine disodium salt directly from cystine using acetyl chloride in methanol with sodium hydroxide as the base [1]. This process operates at temperatures between 3-50°C, with optimal conditions at 5-25°C, and achieves high yields with minimal by-product formation.

Patent EP4143160A1 describes a two-step process involving the preparation of N,N'-diacetyl-di-tert-butyl-L-cystine as an intermediate, followed by formic acid-mediated deprotection to yield the final product [3]. This approach offers advantages in terms of process control and product purity, achieving yields exceeding 97% with purities above 99%.

The patent literature reveals several catalyst systems for acetylation reactions. Sodium hydroxide and sodium bicarbonate are the most commonly employed bases, with sodium hydroxide preferred for its stronger basicity leading to more efficient reaction rates [1] [9]. Alternative catalysts include calcium hydroxide and potassium hydroxide, though sodium-based systems are preferred due to the formation of easily separable sodium chloride by-products [4].

Recent patent applications describe the use of specialized catalyst systems for enhanced selectivity and yield. Patent CN104844488A discloses temperature-controlled acetylation processes that optimize catalyst performance while minimizing decomposition [17]. The use of phase-transfer catalysts and ionic liquids has also been investigated for improving reaction efficiency in biphasic systems [18].

Industrial-scale catalyst selection considers factors beyond reaction efficiency, including catalyst cost, ease of handling, waste generation, and environmental impact [19] [20]. The development of recyclable catalyst systems represents an important advancement in sustainable manufacturing processes.

Industrial-Scale Production: Yield, Purity, and By-Product Management

Industrial-scale dacisteine production requires careful optimization of yield, purity, and by-product management to achieve economic viability and regulatory compliance. Current manufacturing processes achieve yields ranging from 73-97% depending on the synthetic route employed [7] [3] [1].

The electrochemical synthesis route demonstrates exceptional performance with yields of 96.2% and energy consumption of 2.56 kW·h per kilogram of product [7]. This process combines organic synthesis with electrochemical reduction and electrodialysis technology, achieving high purity while minimizing waste generation. The pilot-scale testing confirms the industrial applicability of this green technology approach.

The optimized methanol-based process achieves yields up to 97% with purities exceeding 95% [1] [4]. This process benefits from the recyclability of methanol solvent and the formation of easily separable by-products. Temperature control below 10°C and careful stoichiometric control of acetylating agents are critical for achieving these high yields.

Purity control in industrial production requires sophisticated purification strategies. The target purity for pharmaceutical-grade dacisteine typically exceeds 99%, necessitating multiple purification steps including crystallization, washing, and drying under controlled conditions [15] [21]. ACS-grade specifications require purities above 95%, while technical-grade applications may accept lower purity levels [22] [23].

By-product management represents a significant aspect of industrial production economics and environmental compliance. The primary by-products include sodium chloride from acid-base neutralization, unreacted starting materials, mono-acetylated intermediates, and oxidation products [1] [9]. Sodium chloride can be easily separated by filtration and potentially recycled or sold as a by-product, contributing to process economics.

Unreacted L-cystine and mono-acetylated intermediates require recycling strategies to maximize yield and minimize waste. These materials can be separated through selective crystallization and returned to the reaction system [15]. Advanced separation techniques such as chromatography may be employed for high-purity applications.

Hydrogen sulfide formation from decomposition of sulfur-containing compounds presents both safety and environmental challenges. Industrial processes implement controlled atmosphere conditions, scrubbing systems, and monitoring protocols to manage this hazardous by-product [16]. The use of antioxidants and inert atmospheres helps prevent oxidative degradation that leads to hydrogen sulfide formation.

Quality control in industrial production requires comprehensive analytical monitoring including High-Performance Liquid Chromatography (HPLC), mass spectrometry, and elemental analysis to ensure product specifications are met [24] [25]. Regulatory compliance for pharmaceutical applications demands adherence to Good Manufacturing Practices (GMP) and validation of all process parameters.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Jain SK, Micinski D, Huning L, Kahlon G, Bass PF, Levine SN. Vitamin D and L-cysteine levels correlate positively with GSH and negatively with insulin resistance levels in the blood of type 2 diabetic patients. Eur J Clin Nutr. 2014 Oct;68(10):1148-53. doi: 10.1038/ejcn.2014.114. Epub 2014 Jun 25. PubMed PMID: 24961547; PubMed Central PMCID: PMC4192028.

3: Yamane S, Nomura R, Yanagihara M, Nakamura H, Fujino H, Matsumoto K, Horie S, Murayama T. L-Cysteine/D,L-homocysteine-regulated ileum motility via system L and B°(,+) transporter: Modification by inhibitors of hydrogen sulfide synthesis and dietary treatments. Eur J Pharmacol. 2015 Oct 5;764:471-9. doi: 10.1016/j.ejphar.2015.07.042. Epub 2015 Jul 19. PubMed PMID: 26201052.

4: Huang T, Tang G, Wang H, Nie D, Tang X, Liang X, Hu K, Yi C, Yao B, Tang C. Synthesis and preliminary biological evaluation of S-11C-methyl-D-cysteine as a new amino acid PET tracer for cancer imaging. Amino Acids. 2015 Apr;47(4):719-27. doi: 10.1007/s00726-014-1899-4. Epub 2014 Dec 23. PubMed PMID: 25534431.

5: Saltman AE. D-ribose-L-cysteine supplementation enhances wound healing in a rodent model. Am J Surg. 2015 Jul;210(1):153-8. doi: 10.1016/j.amjsurg.2014.11.014. Epub 2015 Mar 27. PubMed PMID: 25935230.

6: Prieto-Lloret J, Aaronson PI. Potentiation of Hypoxic Pulmonary Vasoconstriction by Hydrogen Sulfide Precursors 3-Mercaptopyruvate and D-Cysteine Is Blocked by the Cystathionine γ Lyase Inhibitor Propargylglycine. Adv Exp Med Biol. 2015;860:81-7. doi: 10.1007/978-3-319-18440-1_10. PubMed PMID: 26303470.

7: Schafheimer N, Wang Z, Schey K, King J. Tyrosine/cysteine cluster sensitizing human γD-crystallin to ultraviolet radiation-induced photoaggregation in vitro. Biochemistry. 2014 Feb 18;53(6):979-90. doi: 10.1021/bi401397g. Epub 2014 Feb 5. PubMed PMID: 24410332; PubMed Central PMCID: PMC3954642.

8: Ishiwata S, Ogata S, Umino A, Shiraku H, Ohashi Y, Kajii Y, Nishikawa T. Increasing effects of S-methyl-L-cysteine on the extracellular D-serine concentrations in the rat medial frontal cortex. Amino Acids. 2013 May;44(5):1391-5. doi: 10.1007/s00726-013-1464-6. Epub 2013 Feb 17. PubMed PMID: 23417484.

9: Sakimura K, Nakao K, Yoshikawa M, Suzuki M, Kimura H. A novel Na(+) -Independent alanine-serine-cysteine transporter 1 inhibitor inhibits both influx and efflux of D-Serine. J Neurosci Res. 2016 Oct;94(10):888-95. doi: 10.1002/jnr.23772. Epub 2016 Jun 14. PubMed PMID: 27302861.

10: Soutourina J, Blanquet S, Plateau P. Role of D-cysteine desulfhydrase in the adaptation of Escherichia coli to D-cysteine. J Biol Chem. 2001 Nov 2;276(44):40864-72. Epub 2001 Aug 29. PubMed PMID: 11527960.

11: Takeo T, Horikoshi Y, Nakao S, Sakoh K, Ishizuka Y, Tsutsumi A, Fukumoto K, Kondo T, Haruguchi Y, Takeshita Y, Nakamuta Y, Tsuchiyama S, Nakagata N. Cysteine analogs with a free thiol group promote fertilization by reducing disulfide bonds in the zona pellucida of mice. Biol Reprod. 2015 Apr;92(4):90. doi: 10.1095/biolreprod.114.125443. Epub 2015 Feb 25. PubMed PMID: 25715791.

12: Green CO, Badaloo AV, Hsu JW, Taylor-Bryan C, Reid M, Forrester T, Jahoor F. Effects of randomized supplementation of methionine or alanine on cysteine and glutathione production during the early phase of treatment of children with edematous malnutrition. Am J Clin Nutr. 2014 May;99(5):1052-8. doi: 10.3945/ajcn.113.062729. Epub 2014 Mar 5. PubMed PMID: 24598154; PubMed Central PMCID: PMC3985210.

13: Kim HJ, Shin HS. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Anal Chim Acta. 2011 Sep 30;702(2):225-32. doi: 10.1016/j.aca.2011.07.006. Epub 2011 Jul 18. PubMed PMID: 21839202.

14: Tsai SJ, Chiu CP, Yang HT, Yin MC. s-Allyl cysteine, s-ethyl cysteine, and s-propyl cysteine alleviate β-amyloid, glycative, and oxidative injury in brain of mice treated by D-galactose. J Agric Food Chem. 2011 Jun 8;59(11):6319-26. doi: 10.1021/jf201160a. Epub 2011 May 12. PubMed PMID: 21548553.

15: Aydillo C, Compañón I, Avenoza A, Busto JH, Corzana F, Peregrina JM, Zurbano MM. S-Michael additions to chiral dehydroalanines as an entry to glycosylated cysteines and a sulfa-Tn antigen mimic. J Am Chem Soc. 2014 Jan 15;136(2):789-800. doi: 10.1021/ja411522f. Epub 2014 Jan 7. PubMed PMID: 24372047.

16: Carrillo AK, VanNieuwenhze MS. Synthesis of the AviMeCys-containing D-ring of mersacidin. Org Lett. 2012 Feb 17;14(4):1034-7. doi: 10.1021/ol2034806. Epub 2012 Feb 1. PubMed PMID: 22296295; PubMed Central PMCID: PMC4096711.

17: Freeman F. Mechanism of the cysteine sulfenic acid O-sulfenylation of 1,3-cyclohexanedione. Chem Commun (Camb). 2014 Apr 21;50(31):4102-4. doi: 10.1039/c4cc00925h. PubMed PMID: 24619216.

18: Lin R, Zhang H, Li S, Chen L, Zhang W, Wen TB, Zhang H, Xia H. pH-switchable inversion of the metal-centered chirality of metallabenzenes: opposite stereodynamics in reactions of ruthenabenzene with L- and D-cysteine. Chemistry. 2011 Feb 18;17(8):2420-7. doi: 10.1002/chem.201001867. Epub 2011 Jan 21. PubMed PMID: 21259347.

19: Freeman F, Adesina IT, La JL, Lee JY, Poplawski AA. Conformers of cysteine and cysteine sulfenic acid and mechanisms of the reaction of cysteine sulfenic acid with 5,5-dimethyl-1,3-cyclohexanedione (dimedone). J Phys Chem B. 2013 Dec 19;117(50):16000-12. doi: 10.1021/jp409022m. Epub 2013 Dec 6. PubMed PMID: 24274619.

20: Guo J, Gaffrey MJ, Su D, Liu T, Camp DG 2nd, Smith RD, Qian WJ. Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications. Nat Protoc. 2014 Jan;9(1):64-75. doi: 10.1038/nprot.2013.161. Epub 2013 Dec 12. PubMed PMID: 24336471; PubMed Central PMCID: PMC4038159.